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Compound of Interest

Compound Name: Octadeca-9,12-dienamide

Cat. No.: B8249575 Get Quote

An In-depth Technical Guide to Octadeca-9,12-
dienamide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Octadeca-9,12-dienamide, also known as linoleamide, is an endogenous fatty acid amide that

is gaining significant attention within the scientific community. As a structural analog of the

endocannabinoid anandamide, it is a key player in the endocannabinoid system, exhibiting a

range of biological activities. This technical guide provides a comprehensive overview of the

physical and chemical properties of Octadeca-9,12-dienamide, its role in biological signaling

pathways, and detailed experimental protocols for its study. This document is intended to serve

as a valuable resource for researchers and professionals in the fields of pharmacology, drug

discovery, and lipidomics.

Physical and Chemical Properties
Octadeca-9,12-dienamide is a long-chain fatty acid amide. Its properties can vary slightly

depending on the stereochemistry of the double bonds at the 9th and 12th positions. The most

common isomer is the (9Z,12Z)-octadeca-9,12-dienamide.
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Property Value Reference

IUPAC Name
(9Z,12Z)-octadeca-9,12-

dienamide
[1]

Synonyms
Linoleamide, Linoleic acid

amide
[1]

Molecular Formula C₁₈H₃₃NO [1]

Molecular Weight 279.46 g/mol [2]

CAS Number 3999-01-7 ((9Z,12Z) isomer) [1]

Appearance White to beige powder [3]

Melting Point
Not precisely defined, solid at

room temperature

Solubility DMSO: 2 mg/mL (clear) [3]

Storage Temperature -20°C [3]

Chemical Structure and Spectroscopic Data
The chemical structure of (9Z,12Z)-octadeca-9,12-dienamide consists of an 18-carbon chain

with two cis double bonds and a terminal amide group.

Predicted ¹H NMR Spectrum (1D, 700 MHz, H₂O)

While experimental spectra for the pure compound are not readily available in public

databases, predicted spectra provide a reliable reference. Key expected signals include:

Olefinic protons (-CH=CH-): ~5.3-5.4 ppm (multiplet)

Allylic protons (=CH-CH₂-CH=): ~2.7-2.8 ppm (triplet)

Protons alpha to amide (-CH₂-CONH₂): ~2.2 ppm (triplet)

Methylene chain protons (-CH₂-): ~1.2-1.6 ppm (multiplet)
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Terminal methyl protons (-CH₃): ~0.9 ppm (triplet)

Expected ¹³C NMR Chemical Shifts

Based on data for similar long-chain unsaturated amides, the following approximate chemical

shifts are expected:

Carbonyl carbon (-C=O): ~175 ppm

Olefinic carbons (-CH=CH-): ~128-131 ppm

Methylene carbons (-CH₂-): ~22-35 ppm

Terminal methyl carbon (-CH₃): ~14 ppm

Mass Spectrometry Fragmentation

In mass spectrometry, Octadeca-9,12-dienamide is expected to fragment via pathways

common to long-chain fatty amides. This includes the neutral loss of the amide group and

cleavage at the double bonds. The molecular ion peak [M+H]⁺ would be observed at m/z

280.27.

Infrared (IR) Spectroscopy[4][5]

The IR spectrum of Octadeca-9,12-dienamide would exhibit characteristic absorption bands:

N-H stretching (amide): ~3350 cm⁻¹ and ~3180 cm⁻¹ (two bands for primary amide)

C-H stretching (alkane): ~2920 cm⁻¹ and ~2850 cm⁻¹

C=O stretching (amide I band): ~1640 cm⁻¹

N-H bending (amide II band): ~1600 cm⁻¹

C=C stretching (alkene): ~1650 cm⁻¹ (often weak)

Biological Activity and Signaling Pathways
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Octadeca-9,12-dienamide is an endogenous lipid that acts as a signaling molecule within the

endocannabinoid system. Its biological effects are primarily mediated through the modulation of

this system.

The Endocannabinoid System
The endocannabinoid system is a complex cell-signaling system that plays a crucial role in

regulating a wide range of physiological processes, including mood, appetite, pain sensation,

and memory. The key components of this system are:

Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters that bind to

cannabinoid receptors. The most well-known are anandamide (N-arachidonoylethanolamine)

and 2-arachidonoylglycerol (2-AG).

Cannabinoid Receptors: G protein-coupled receptors that are activated by

endocannabinoids. The two primary receptors are CB1 (predominantly found in the central

nervous system) and CB2 (mainly expressed in the immune system).

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of

endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme that degrades

anandamide and other fatty acid amides.

Mechanism of Action of Octadeca-9,12-dienamide
As a structural analog of anandamide, Octadeca-9,12-dienamide is believed to exert its

biological effects through two primary mechanisms:

Direct Receptor Binding: It may act as a ligand for cannabinoid receptors (CB1 and CB2),

although its binding affinity is generally considered to be lower than that of anandamide.

FAAH Inhibition: There is growing evidence that unsaturated fatty acid amides, including

Octadeca-9,12-dienamide, can act as inhibitors of the FAAH enzyme.[1][6] By inhibiting

FAAH, Octadeca-9,12-dienamide can increase the synaptic levels of anandamide, thereby

potentiating endocannabinoid signaling.

The following diagram illustrates the proposed signaling pathway:
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Proposed signaling pathway of Octadeca-9,12-dienamide.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis,

purification, and biological evaluation of Octadeca-9,12-dienamide.

Synthesis of (9Z,12Z)-Octadeca-9,12-dienamide
A common method for the synthesis of primary amides from fatty acids involves the conversion

of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Workflow Diagram:
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Synthesis workflow for Octadeca-9,12-dienamide.

Detailed Protocol:

Formation of Acyl Chloride:

To a solution of (9Z,12Z)-linoleic acid (1 equivalent) in an anhydrous aprotic solvent (e.g.,

dichloromethane or hexane) under an inert atmosphere (e.g., argon or nitrogen), add

oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C.

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b8249575?utm_src=pdf-body-img
https://www.benchchem.com/product/b8249575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8249575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the

evolution of gas ceases.

Remove the solvent and excess reagent under reduced pressure to obtain the crude

linoleoyl chloride.[7]

Amidation:

Dissolve the crude linoleoyl chloride in an anhydrous aprotic solvent (e.g.,

dichloromethane).

Slowly add this solution to a stirred, cooled (0°C) solution of excess concentrated aqueous

ammonia.

Stir the reaction mixture vigorously for 1-2 hours at 0°C, then allow it to warm to room

temperature and stir for an additional 1-2 hours.

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude Octadeca-9,12-dienamide.

Purification
The crude product can be purified by recrystallization or column chromatography.

Recrystallization: Dissolve the crude amide in a minimal amount of a hot solvent (e.g.,

hexane or ethanol) and allow it to cool slowly. The purified product will crystallize out of the

solution.

Column Chromatography: Use silica gel as the stationary phase and a solvent system such

as hexane:ethyl acetate as the mobile phase.

FAAH Inhibition Assay
A common method to assess FAAH inhibitory activity is a fluorometric assay using a substrate

that releases a fluorescent product upon hydrolysis by FAAH.[8]
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Workflow Diagram:
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Workflow for a fluorometric FAAH inhibition assay.

Detailed Protocol:

Reagents:

Recombinant human FAAH enzyme.

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
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Octadeca-9,12-dienamide stock solution (in DMSO).

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

Procedure:

In a 96-well microplate, add the assay buffer.

Add various concentrations of Octadeca-9,12-dienamide (or vehicle control, DMSO).

Add the FAAH enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at

37°C.

Initiate the reaction by adding the fluorogenic substrate.

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm

and emission at 460 nm).

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀

value.

CB1 Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a

specific receptor.[9][10]

Detailed Protocol:

Reagents:

Membrane preparations from cells expressing the human CB1 receptor.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and

0.1% BSA).

Radioligand (e.g., [³H]CP-55,940).
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Non-specific binding control (a high concentration of a known CB1 ligand, e.g., WIN

55,212-2).

Test compound (Octadeca-9,12-dienamide).

Procedure:

In test tubes, combine the membrane preparation, binding buffer, and various

concentrations of Octadeca-9,12-dienamide.

Add the radioligand at a concentration near its Kd.

For non-specific binding tubes, add the non-specific binding control.

Incubate the mixture at 30°C for a defined period (e.g., 90 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding and determine the Ki value for Octadeca-9,12-dienamide.

Conclusion
Octadeca-9,12-dienamide is a multifaceted endogenous lipid with significant potential for

modulating the endocannabinoid system. Its ability to inhibit FAAH presents a compelling

avenue for therapeutic intervention in a variety of disorders where the endocannabinoid system

is implicated. This technical guide provides a foundational understanding of its properties and

the experimental approaches required for its further investigation. As research in this area

continues, a more detailed picture of the pharmacological and therapeutic potential of

Octadeca-9,12-dienamide will undoubtedly emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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